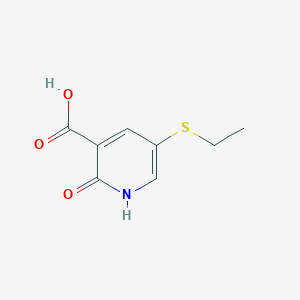

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a 2-oxo-1,2-dihydropyridine core substituted with an ethylsulfanyl group at position 5 and a carboxylic acid moiety at position 3. This scaffold is structurally related to nicotinic acid derivatives, which are known for diverse biological activities, including hypolipidemic, neuroprotective, and antitumor effects . The ethylsulfanyl substituent in this compound introduces unique electronic and steric effects, distinguishing it from analogs with alkyl, aryl, or other sulfur-containing groups.

Properties

IUPAC Name |

5-ethylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-13-5-3-6(8(11)12)7(10)9-4-5/h3-4H,2H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJVHYBRBAUSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CNC(=O)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The carboxylic acid group can be introduced via carboxylation reactions, and the ketone group is often formed through oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Types of Reactions:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The hydrogen atoms on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nucleophiles like sodium ethoxide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the carboxylic acid and ketone groups can interact with biological targets, potentially leading to the development of new drugs.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethylsulfanyl group can engage in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with structurally similar compounds:

Key Observations :

- Electronic Effects: The ethylsulfanyl group in the target compound donates electron density via sulfur’s lone pairs, contrasting with the electron-withdrawing cyano group in and .

- Steric Effects : Bulky substituents like isopropyl and benzyl reduce molecular flexibility, whereas the ethylsulfanyl group offers moderate steric hindrance.

- Thermal Stability : Compounds with fused aromatic systems (e.g., ) exhibit higher melting points due to increased rigidity and intermolecular interactions.

Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR data confirm substituent positions (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm ).

- Mass Spectrometry : HRMS-ESI validates molecular weights (e.g., [M⁺] = 485 for compound 11 ).

Physicochemical Properties

Notes:

- The ethylsulfanyl group enhances solubility in polar aprotic solvents compared to purely alkyl substituents.

- Aromatic substituents (e.g., benzyl ) increase lipophilicity, impacting membrane permeability.

Biological Activity

5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 95797-12-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the available literature on its biological activity, including synthesis methods, biological assays, and case studies.

- Molecular Formula : C₉H₁₁N₁O₃S

- Molecular Weight : 199.23 g/mol

- Structure : The compound features a dihydropyridine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler pyridine derivatives. The general approach includes:

- Formation of the Dihydropyridine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.

- Introduction of Functional Groups : The ethylsulfanyl group and carboxylic acid functionality are introduced via nucleophilic substitution and oxidation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

The compound exhibits a structure-dependent cytotoxicity profile, with modifications in the substituents leading to variations in potency.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against several multidrug-resistant pathogens. Notable findings include:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Klebsiella pneumoniae | 32 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

The mechanisms underlying the biological activities of 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid are still being elucidated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, antimicrobial activity may be linked to disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Several case studies have been documented that explore the therapeutic potential of this compound:

- Case Study on Lung Cancer : In a study involving A549 cells, treatment with 5-(Ethylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .

- Antimicrobial Resistance : Research focused on multidrug-resistant Staphylococcus aureus demonstrated that this compound could effectively inhibit growth at low concentrations, suggesting its potential as an alternative treatment option for resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.